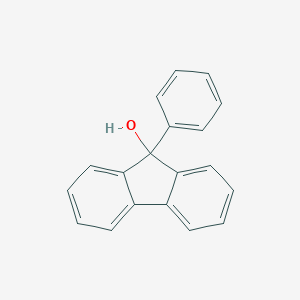

9-Phenyl-9-fluorenol

Overview

Description

9-Phenyl-9-fluorenol is an organic compound with the molecular formula C19H14O. It is a derivative of fluorene, where a phenyl group is attached to the ninth position of the fluorene ring, and a hydroxyl group is also attached to the same position. This compound is known for its unique structural properties and its applications in various fields of scientific research .

Mechanism of Action

Target of Action

9-Phenyl-9-fluorenol is a fluorine derivative that is primarily used as a reagent in the synthesis of trisphosphine alkoxide complexes . It is also useful in the preparation of 2,2′-biphenol monobenzoate . .

Mode of Action

It is known that the compound has spectral properties and its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures .

Biochemical Pathways

This compound is involved in the degradation pathway of fluorene . The detected metabolites of fluorene under LC–MS were 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . .

Result of Action

It is known that the compound is used as a reagent in the synthesis of trisphosphine alkoxide complexes . It may also be useful in the preparation of 2,2′-biphenol monobenzoate .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent polarity . Its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures . .

Biochemical Analysis

Biochemical Properties

It is known that 9-Phenyl-9-fluorenol exhibits unique spectral properties . Its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures .

Molecular Mechanism

It is known that this compound is used as a reagent in the synthesis of trisphosphine alkoxide complexes

Temporal Effects in Laboratory Settings

It is known that this compound exhibits robust properties, outperforming other groups in improving the thermal and electrochemical stability .

Metabolic Pathways

It is known that this compound is involved in the degradation of fluorene, leading to the formation of phthalate .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Phenyl-9-fluorenol can be synthesized through several methods. One common synthetic route involves the reaction of fluorenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

- Dissolve fluorenone in anhydrous ether.

- Add phenylmagnesium bromide to the solution under a nitrogen atmosphere.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9-fluorenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 9-phenylfluorenone.

Reduction: The compound can be reduced to form 9-phenylfluorene.

Substitution: The phenyl group can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chloromethane can be used under acidic conditions.

Major Products Formed

Oxidation: 9-Phenylfluorenone.

Reduction: 9-Phenylfluorene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-Phenyl-9-fluorenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

9-Fluorenol: Lacks the phenyl group, making it less hydrophobic and less stable.

9-Phenylfluorene: Lacks the hydroxyl group, reducing its reactivity and hydrogen bonding capability.

9-Bromo-9-phenylfluorene: Contains a bromine atom, making it more reactive in substitution reactions

Uniqueness

9-Phenyl-9-fluorenol is unique due to the presence of both a phenyl group and a hydroxyl group at the ninth position of the fluorene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name |

9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHBDAPVWFPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180283 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25603-67-2 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25603-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

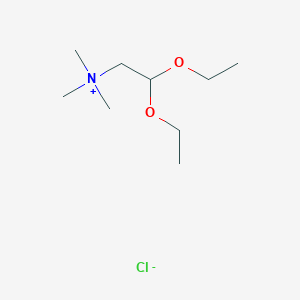

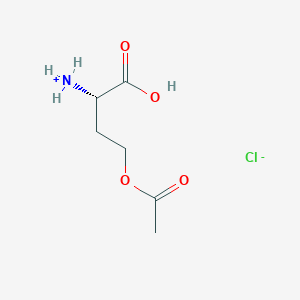

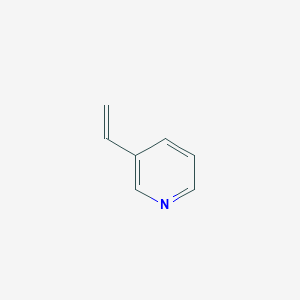

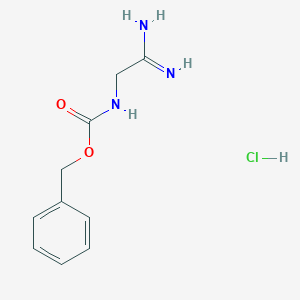

Feasible Synthetic Routes

Q1: How can the structure of 9-Phenyl-9-fluorenol be modified to influence its photophysical properties?

A1: Introducing substituents onto the 9-phenyl-9-fluorene core can significantly impact the compound's photophysical properties. For instance, incorporating 9-phenyl-9-fluorene units into thermally activated delayed fluorescence (TADF) molecules like DMAC-TRZ led to the development of PFDMAC-TRZ and DPFDMAC-TRZ. [] These modifications enhanced the horizontal orientation dipole ratios, leading to improved light outcoupling efficiency in organic light-emitting diodes (OLEDs). []

Q2: What is the role of this compound in studying single-molecule reaction dynamics?

A2: this compound serves as a key component in molecular wires designed to study single-molecule reactions. By incorporating it into a nanogapped graphene electrode setup, researchers can directly measure the dynamics of nucleophilic-substitution reactions at the single-molecule level. [] This approach allows for the observation of carbocation intermediate formation and the influence of solvent environment on reaction kinetics. []

Q3: How do different substituents on the fluorene ring of this compound affect its crystal packing?

A3: Replacing the phenyl group in this compound with a pyridyl group at various positions significantly alters the compound's crystal packing behavior. [] While the molecular structure remains relatively consistent, the nitrogen atom in the pyridyl group introduces variations in intermolecular interactions. [] These variations include the formation of intra- and intermolecular hydrogen bonds, leading to diverse supramolecular architectures like helical and linear arrangements. []

Q4: Can you describe a method for synthesizing this compound and its derivatives?

A4: this compound can be synthesized through a Grignard reaction. [] Reacting bromobenzene with magnesium in dry tetrahydrofuran forms phenylmagnesium bromide. [] Subsequent reaction of this Grignard reagent with fluorenone, followed by hydrolysis, yields this compound. [] Further modifications, like halogenation with bromine, can be achieved using reagents like N-bromosuccinimide to create derivatives like 9-bromo-9-phenylfluorene. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterization of this compound and its derivatives often involves a combination of techniques. Electron spin resonance (ESR) spectroscopy is particularly useful for studying radical species derived from 9-phenyl-9-fluorene derivatives. [] This technique provides valuable information about the electronic structure and spin density distribution within these radical species. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of these compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)